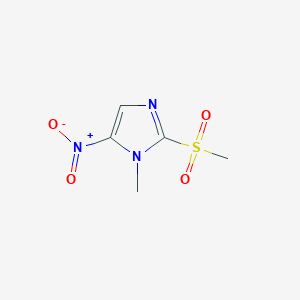
Dehydroherbarin
Vue d'ensemble
Description
Dehydroherbarin is a quinone antibiotic produced by the strain of Torula herbarum . It belongs to the category of natural compounds and has anti-gram-positive bacteria, negative bacteria, citrus canker xanthomonas, potato early blight, aspergillus Niger, Decaprous and other fungal activities .
Synthesis Analysis
The synthesis of this compound involves several key steps. The construction of the naphthalene nuclei was achieved using the Stobbe condensation reaction using 2,4-dimethoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde as their respective starting materials . Two key steps en route include a PIFA-mediated addition of a methoxy substituent onto the naphthalene skeleton and a Wacker oxidation reaction to construct the benzo [ g ]isochromene nucleus .Molecular Structure Analysis
The molecular formula of this compound is C16H14O5 and its molecular weight is 286.28 . The IUPAC name is 7,9-dimethoxy-3-methyl-1H-benzo [g]isochromene-5,10-dione .Chemical Reactions Analysis
Two interesting oxidation reactions of the intermediate isochromene enol ether of 7,9-dimethoxy-3-methyl-1 H -benzo [ g ]isochromene-5-ol were observed during the synthesis of this compound . Treatment of the substrate with salcomine resulted in the formation of (3-formyl-4-hydroxy-6,8-dimethoxynaphthalene-2-yl)methyl acetate, while treatment of the same substrate with CAN resulted in the formation of racemic (3 R ,4 R )-3-hydroxy-7,9-dimethoxy-3-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1 H -benzo [ g ]isochromen-4-yl nitrate .Physical And Chemical Properties Analysis
This compound appears as a red acicular crystal . It has a melting point of 186-188 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : Dehydroherbarin has been synthesized through various methods. One notable approach involved the reaction of specific naphthoquinone compounds to produce this compound. This synthesis contributes to understanding the chemical properties and potential applications of this compound (Kesteleyn & de Kimpe, 2000).
- Chemical Reactivity and Derivatives : The reactivity of this compound allows for the creation of modified protein side-chains and serves as a tool for biological and technological research (Daďová, Galan, & Davis, 2018).
Biological Applications
- Cancer Research : this compound has demonstrated potential in cancer research, particularly in inhibiting the migration of human metastatic breast and prostate cancer cell lines without being toxic to these cells. This suggests its potential role in cancer treatment research (Paranagama et al., 2007).
- Antimicrobial Effects : There's evidence suggesting moderate antimicrobial effects of this compound against gram-negative and gram-positive bacteria, highlighting its potential in antimicrobial research (Osman et al., 2018).
Pharmacological Insights
- Binding Affinity Studies : In silico docking studies have revealed this compound's ability to bind with specific human proteins, which may explain its cytotoxic effects on cancer cells. This insight is crucial for developing targeted cancer therapies (Osman et al., 2018).
Propriétés
IUPAC Name |
7,9-dimethoxy-3-methyl-1H-benzo[g]isochromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-8-4-10-12(7-21-8)16(18)14-11(15(10)17)5-9(19-2)6-13(14)20-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUSOEBAIVROCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901236427 | |
| Record name | 7,9-Dimethoxy-3-methyl-1H-naphtho[2,3-c]pyran-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36379-74-5 | |
| Record name | 7,9-Dimethoxy-3-methyl-1H-naphtho[2,3-c]pyran-5,10-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36379-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,9-Dimethoxy-3-methyl-1H-naphtho[2,3-c]pyran-5,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901236427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1S)-2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B161689.png)


![(3As,4S,4aS,5R,8aR,9aR)-4,5-dihydroxy-5,8a-dimethyl-3-methylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one](/img/structure/B161698.png)
![2,2'-Methylenebis[(4R,5S)-4,5-diphenyl-2-oxazoline]](/img/structure/B161702.png)



![benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B161711.png)



